molecular formula C13H12FIN2O2 B2854526 4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine CAS No. 477870-93-2

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine

Cat. No. B2854526
CAS RN: 477870-93-2
M. Wt: 374.154
InChI Key: BIXNMALWLRETKI-UHFFFAOYSA-N
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Description

The compound “4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine” seems to be a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .


Molecular Structure Analysis

As a pyrimidine derivative, this compound likely has a planar, aromatic ring structure. The presence of fluorine and iodine atoms on the phenyl group could introduce interesting electronic effects, potentially making the compound more reactive .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the substituents and the nature of the dimethoxymethyl group. Fluorine and iodine are both halogens, and they could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been explored, showcasing methods for modifying pyrimidine rings with fluoroalkyl groups. Such modifications can influence the electronic properties and reactivity of the compounds, making them useful for further chemical transformations (Krištafor et al., 2009). Another study focused on the stannylation reactions and cross-couplings in pyrimidines, highlighting the potential of pyrimidine derivatives for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions (Majeed et al., 1989). These synthetic routes offer pathways for diversifying the functionalization of pyrimidine cores.

Antiviral Activity

Research into the modification of the pyrimidine nucleosides has led to the development of compounds with significant antiviral activity. For example, gem diether nucleosides, such as 5-(dimethoxymethyl)-2'-deoxyuridine, have been evaluated for their potential in treating orthopoxvirus infections, demonstrating the importance of pyrimidine modifications in medicinal chemistry (Fan et al., 2006).

Materials Science Applications

The structural parameters and electronic properties of thiopyrimidine derivatives have been studied, revealing their promise in nonlinear optics (NLO) and medicinal applications. These studies highlight the versatility of pyrimidine derivatives in various scientific and technological domains (Hussain et al., 2020).

Fluorescent Imaging

Pyrimidine derivatives have also found applications in fluorescent imaging. The development of solvatochromic fluorescent compounds based on 4-aminophthalimide derivatives attached to nucleosides demonstrates the utility of pyrimidine modifications for studying DNA-protein interactions (Riedl et al., 2012).

Future Directions

The study of novel pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry. This compound could potentially have interesting properties worthy of further investigation .

properties

IUPAC Name

4-(dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FIN2O2/c1-18-13(19-2)11-5-6-16-12(17-11)8-3-4-10(15)9(14)7-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNMALWLRETKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2=CC(=C(C=C2)I)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine

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